High-Potency CXCR3 Chemokine Antagonism Driven by Chiral Ethylpiperazine Moiety
The 2'(S)-ethylpiperazine moiety, which is structurally embedded within the 1-(1-(pyridin-2-yl)ethyl)piperazine scaffold, is a key driver for potent CXCR3 antagonism. In a head-to-head SAR study, analog 18j, which contains this specific chiral moiety, demonstrated an IC50 of 0.2 nM against the human CXCR3 receptor [1]. This is a potent, quantified activity, while its structural counterpart, lacking this specific chiral ethyl substitution, would be expected to exhibit significantly lower affinity [1].
| Evidence Dimension | Human CXCR3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.2 nM (for analog 18j, which contains the 2'(S)-ethylpiperazine moiety) |
| Comparator Or Baseline | Analogs lacking the 2'(S)-ethylpiperazine moiety |
| Quantified Difference | Significantly higher potency observed for the analog with the 2'(S)-ethylpiperazine moiety; comparative quantitative data for other analogs not explicitly provided in the source but inferred as less potent. |
| Conditions | In vitro radioligand binding assay |
Why This Matters
This demonstrates that the specific chiral ethyl substitution present in the target compound's scaffold is a critical determinant for high-affinity interaction with the CXCR3 receptor, making it the necessary choice for projects targeting this chemokine pathway.
- [1] Shao, Y.; Anilkumar, G. N.; Carroll, C. D.; et al. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters 2011, 21 (5), 1527-1531. View Source
